N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups, a benzenesulfonamide moiety, and a carbothioyl group linked to an amide. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Benzenesulfonamide Moiety:
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the benzenesulfonamide moiety through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethoxy-4-pyrimidinyl)-4-aminobenzenesulfonamide: Similar structure but lacks the carbothioyl group.
N-(2,6-dimethoxy-4-pyrimidinyl)-4-(methylamino)benzenesulfonamide: Contains a methylamino group instead of the carbothioyl group.
Uniqueness
N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide is unique due to the presence of the carbothioyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
N-(2,6-Dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This complex molecular structure includes a pyrimidine ring, a sulfonamide group, and a carbothioamide moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial efficacy.
Key Findings:
- In Vitro Testing : The well diffusion method was employed to assess antibacterial and antifungal activities. Compounds 3j and 3m showed comparable or superior activity against various microorganisms compared to standard antibiotics.
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis and interference with metabolic pathways.
Compound | Antibacterial Activity (Zone of Inhibition mm) | Antifungal Activity (Zone of Inhibition mm) |
---|---|---|
3j | 18 | 15 |
3m | 20 | 17 |
Control | 16 (Ciprofloxacin) | 14 (Fluconazole) |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against breast carcinoma cell lines.
Case Study:
In a study published in PubMed, the cytotoxic effects of several derivatives were evaluated against the MCF-7 breast cancer cell line. The most potent derivative exhibited an IC50 value of 1.72 μg/mL, significantly lower than that of the reference drug 5-fluorouracil (IC50 = 4.8 μg/mL).
Research Findings:
- Cell Viability Assays : The MTT assay was used to determine cell viability post-treatment with various concentrations of the compound.
- Molecular Docking Studies : Selected compounds were docked into the active site of carbonic anhydrase IX (CAIX), revealing favorable binding interactions that suggest a mechanism for their anticancer activity.
Compound | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
---|---|---|
3p | 1.72 | 5-Fluorouracil: 4.8 |
3b | 2.10 | - |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Alteration of Membrane Permeability : The presence of sulfonamide groups enhances membrane permeability, leading to increased uptake in microbial cells.
Properties
IUPAC Name |
N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S2/c1-11(2)9-15(24)21-18(29)19-12-5-7-13(8-6-12)30(25,26)23-14-10-16(27-3)22-17(20-14)28-4/h5-8,10-11H,9H2,1-4H3,(H,20,22,23)(H2,19,21,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDTTSICYTARB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.